molecular formula C7H10N4 B1166682 TSKgel heparin-5PW CAS No. 116111-09-2

TSKgel heparin-5PW

Cat. No.: B1166682
CAS No.: 116111-09-2
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Description

Contextualization of Heparin-Mimetic Affinity Chromatography in Biomolecular Science

Affinity chromatography stands out among chromatographic methods for its high specificity and selectivity in isolating and purifying biomolecules. science.govtosohbioscience.com Unlike techniques based on general properties like size or charge, affinity chromatography relies on the formation of a specific, reversible complex between the target molecule and a ligand immobilized on a stationary phase. tosohbioscience.com Heparin-mimetic affinity chromatography utilizes ligands that emulate the binding characteristics of heparin. This approach is particularly valuable for separating proteins and other biomolecules that naturally interact with heparin in biological systems. sigmaaldrich.comcontentstack.com The interactions can involve both specific affinity binding and non-specific cation exchange due to the negatively charged sulfate (B86663) and sulfamino groups present in heparin. kinesis-australia.com.auuvison.com

Role and Significance of TSKgel Heparin-5PW as a Stationary Phase in Advanced Chromatographic Techniques

This compound is a prominent stationary phase specifically designed for heparin-mimetic affinity chromatography. kinesis-australia.com.auuvison.com It consists of heparin covalently attached to a rigid, porous polymer base material, typically a hydroxylated methacrylic polymer bead. contentstack.comtosohbioscience.com This base resin, often the TSKgel G5000PW, features a large pore size (typically 100 nm) and a particle size (commonly 10 µm), providing suitable characteristics for the separation of large biomolecules like proteins and nucleic acids. tosohbioscience.comkinesis-australia.com.au The covalent immobilization of heparin allows for stable and repeatable separations. contentstack.com

The significance of this compound lies in its ability to provide high-resolution separations based on the affinity of biomolecules for the immobilized heparin ligand. sigmaaldrich.comdntb.gov.ua This allows for the purification of target molecules from complex biological mixtures with high purity and yield. contentstack.comuchile.cl The rigid polymer backbone of the TSKgel base material contributes to excellent pressure-flow characteristics, enabling high flow rates and rapid separations, which is advantageous for both analytical and preparative scale chromatography. contentstack.comkinesis-australia.com.au

Key attributes of this compound columns include their defined pore size, exclusion limit, adsorption capacity for key proteins like antithrombin III, particle size, pH stability, and the presence of the heparin functional group. kinesis-australia.com.au These characteristics contribute to its effectiveness in separating a diverse range of biomolecules.

Here is a table summarizing the typical attributes of this compound columns:

AttributeValue
Pore size (mean)100 nm
Exclusion limit (base resin, estimate)< 1.0 × 107 Da globular proteins
Adsorption capacity for antithrombin III> 1.8 g/L resin
Particle size10 µm
pH stability5.5 - 9.0
Functional groupHeparin

Overview of Key Research Domains Utilizing this compound

This compound is widely utilized across various research domains for the purification and analysis of heparin-binding biomolecules. Its applications span the fields of protein science, molecular biology, and virology.

One major area of application is the purification of blood clotting factors and anti-heparin proteins. kinesis-australia.com.auuvison.com This includes proteins such as antithrombin III, Factor VII, Factor IX, glycoproteins, endoglycosidase, and hyaluronidase. kinesis-australia.com.auuvison.com The affinity of these proteins for heparin allows for their efficient isolation from biological samples like plasma. kinesis-australia.com.au

Growth factors represent another significant class of biomolecules purified using this compound. kinesis-australia.com.auuvison.com Many growth factors are known to bind heparin, and this property is exploited for their separation and purification for research and potential therapeutic applications. acs.orgbiologists.comnih.gov Studies have demonstrated the use of this compound in the purification of different species of heparin-binding growth factors. biologists.com

Enzymes and other nucleic acid-binding proteins are also commonly purified using this compound. kinesis-australia.com.auuvison.com This includes lipases and RNA polymerases. kinesis-australia.com.auuvison.com The interaction between these molecules and the immobilized heparin facilitates their isolation from complex mixtures. kinesis-australia.com.auuvison.com For example, this compound has been used in the purification of pyruvate (B1213749) kinase. nih.gov

Furthermore, this compound has found application in the study and purification of viruses and viral components that exhibit heparin binding properties. science.gov The interaction of viruses with heparin sulfate proteoglycans on cell surfaces is a crucial step in viral entry for many viruses, and heparin affinity chromatography can be used to study these interactions and purify viral particles or proteins.

Recent research also highlights the use of heparin affinity chromatography, including with this compound columns, as a tool to assess the pharmacokinetic properties of therapeutic antibodies. nih.govresearchgate.net It can help in separating antibodies based on their weak unspecific heparin interactions, which can be indicative of differences in clearance rates. nih.govresearchgate.net

The versatility and effectiveness of this compound as a stationary phase have made it an indispensable tool in biochemical research for the isolation, purification, and analysis of a wide array of heparin-binding biomolecules.

Here is an example of research findings presented in a table format, illustrating the separation of neurocan (B1175180) fragments using this compound:

Neurocan SpeciesElution NaCl Concentration (M)
N-terminal fragment0.41
Whole neurocan0.45
C-terminal fragment0.45

Properties

CAS No.

116111-09-2

Molecular Formula

C7H10N4

Synonyms

TSKgel heparin-5PW

Origin of Product

United States

Theoretical Frameworks and Interaction Mechanisms of Tskgel Heparin 5pw

Elucidation of Specific Ligand-Analyte Binding Dynamics on TSKgel Heparin-5PW

The binding dynamics between the immobilized heparin on this compound and target analytes are complex and involve a combination of interaction types.

Molecular Basis of Specific Interactions (e.g., 'lock-and-key' mechanisms)

While a strict 'lock-and-key' mechanism, as seen in highly specific antibody-antigen interactions, might be an oversimplification for all heparin-protein interactions, the binding does involve specific recognition elements. tosohbioscience.com Heparin's structure, a linear polysaccharide composed of repeating disaccharide units of uronic acid and glucosamine, with varying sulfation patterns, presents a complex landscape for interaction. agarscientific.commdpi.comcytivalifesciences.com Proteins that bind to heparin typically possess specific heparin-binding domains characterized by clusters of basic amino acid residues, such as lysine (B10760008) and arginine. nih.govroyalsocietypublishing.orgahajournals.org These positively charged residues can form specific contacts with the negatively charged sulfate (B86663) and carboxyl groups of heparin. ahajournals.orgportlandpress.comd-nb.info The spatial arrangement of these basic residues on the protein surface is crucial for specific binding to complementary sulfate patterns on the heparin chain. nih.govahajournals.org Although there isn't a single universal heparin-binding motif, certain consensus sequences and structural features in proteins have been identified that mediate these interactions. ahajournals.org The flexibility of the heparin chain also allows for induced fit mechanisms, where both the protein and heparin may undergo conformational changes upon binding, contributing to the specificity and affinity of the interaction. portlandpress.comd-nb.infonih.gov

Influence of Heparin Ligand Density on Binding Selectivity

The density of the immobilized heparin ligand on the this compound resin can significantly influence the binding selectivity and capacity of the column. A higher ligand density generally leads to a higher binding capacity for heparin-binding proteins. agarscientific.comproteinark.com However, it can also affect selectivity. At high ligand densities, there might be increased opportunities for non-specific ionic interactions with proteins that have positively charged patches but lack a specific heparin-binding site. Conversely, lower ligand densities might favor the binding of proteins with high-affinity, specific interactions, as non-specific binding is reduced. The optimal ligand density for a particular separation depends on the target molecule and the complexity of the sample matrix. Manufacturers like Tosoh Bioscience optimize the ligand density of this compound to provide a balance between binding capacity and selectivity for a range of common heparin-binding proteins. cytivalifesciences.com For example, some heparin affinity media are optimized for specific proteins like Factor IX by adjusting ligand density. cytivalifesciences.com

Computational and Predictive Models for Ligand-Analyte Interactions on this compound

Computational approaches are increasingly valuable tools for understanding and predicting the interactions between heparin and proteins on stationary phases like this compound. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the molecular details of binding, including identifying potential binding sites, characterizing the types of interactions involved (e.g., electrostatic, hydrogen bonding), and evaluating the conformational changes that occur upon binding. mdpi.comnih.govoup.comfrontiersin.orgrsc.orgresearchgate.netacs.orgresearchgate.netuga.edu

Molecular docking can predict the likely binding poses of a ligand on a protein surface. nih.govfrontiersin.org Molecular dynamics simulations extend this by simulating the dynamic behavior of the heparin-protein complex over time, providing information about the stability of the interaction and the flexibility of the molecules involved. mdpi.comnih.govoup.comrsc.orgresearchgate.netacs.orgresearchgate.net These simulations can help elucidate the contributions of different amino acid residues and sulfate groups to the binding energy. portlandpress.comacs.org

Predictive models, often based on the data generated from experimental studies and computational simulations, aim to forecast the binding affinity and behavior of proteins on heparin columns based on their structural and sequence characteristics. ahajournals.orgnih.govresearchgate.net While predicting heparin-binding sites solely from protein sequence remains challenging due to the complexity and variability of these interactions, computational methods are improving and can complement experimental approaches in understanding and optimizing separations on this compound. ahajournals.orgresearchgate.net For example, computational studies have been used to investigate the binding of heparin fragments to proteins and the influence of sulfation patterns on the interaction. uga.edu

Table: Characteristics of this compound

CharacteristicValueSource
Particle Size (mean)10 µm sigmaaldrich.comtosohbioscience.com
Pore Size (mean)100 nm (1000 Å) sigmaaldrich.comtosohbioscience.com
Base MatrixHydrophilic resin (Methacrylic polymer beads) sigmaaldrich.comtosohbioscience.com
LigandHeparin (Porcine origin) sigmaaldrich.comcytivalifesciences.comcytivalifesciences.comproteinark.comyilimart.com
Ligand Density4-6 mg/mL gel (Immobilized) sigmaaldrich.comproteinark.comyilimart.com
Adsorption Capacity2-3 mg human antithrombin III/mL gel sigmaaldrich.com
pH Range (Operating)2-12 sigmaaldrich.com
pH Stability (Long Term)4-12 proteinark.comyilimart.com
pH Stability (Short Term)4-13 proteinark.comyilimart.com

Table: Examples of Biomolecules Purified by this compound

Biomolecule CategorySpecific ExamplesSource
Coagulation FactorsAntithrombin III, Factor VII, Factor IX sigmaaldrich.comuvison.comcytivalifesciences.comcytivalifesciences.com
Lipoproteins and LipasesLipoprotein lipase (B570770) sigmaaldrich.comuvison.comcytivalifesciences.com
DNA and RNA PolymerasesDNA polymerases, RNA polymerases sigmaaldrich.comuvison.comcytivalifesciences.com
Growth FactorsFibroblast growth factors (FGFs), Schwann cell growth factor, Endothelial cell growth factor sigmaaldrich.comuvison.comcytivalifesciences.comnih.gov
Nucleic Acid-Binding ProteinsVarious nucleic acid-binding proteins, Transcription factors sigmaaldrich.comuvison.comcytivalifesciences.comcytivalifesciences.com
EnzymesVarious enzymes, Serine proteases, Endoglycosidase, Hyaluronidase, Superoxide dismutase sigmaaldrich.comuvison.comcytivalifesciences.com
Extracellular Matrix ProteinsFibronectin, Laminin, Collagens, Vitronectin, Thrombospondin cytivalifesciences.comclinisciences.com
Hormone ReceptorsSteroid receptors, Oestrogen and androgen receptors cytivalifesciences.comclinisciences.com
Other Plasma ProteinsSerum proteins, Plasminogen activator sigmaaldrich.comcytivalifesciences.com

Detailed Research Findings:

Research using this compound has contributed to the understanding of specific protein-heparin interactions. For instance, studies on the binding of neurocan (B1175180) fragments to this compound revealed that both N- and C-terminal fragments can bind, with a higher affinity site located in the C-terminus. nih.gov Elution profiles from this compound columns using salt gradients provide data on the relative binding strengths of different molecules, which can be correlated with their structural features and the nature of their interaction with heparin. nih.govsigmaaldrich.com The use of step gradients with increasing NaCl concentrations is a common method to selectively elute proteins with different affinities for the heparin ligand. sigmaaldrich.com

Computational studies, while not always specific to this compound resin itself, provide general principles applicable to heparin-based stationary phases. Molecular dynamics simulations have been used to study the stabilization of protein structures upon heparin binding through salt bridge interactions, highlighting the importance of specific amino acid residues. rsc.org These studies also demonstrate that electrostatic interactions, particularly involving lysine and arginine residues and heparin's sulfate groups, are major contributors to binding energy. portlandpress.comacs.org

Advanced Methodologies and Operational Considerations for Tskgel Heparin 5pw

Optimization of Chromatographic Parameters for Enhanced Separation Performance

Optimizing chromatographic parameters is crucial for maximizing the efficiency and selectivity of separations on TSKgel Heparin-5PW columns. Key factors include mobile phase composition, flow rate, gradient steepness, and temperature.

Influence of Mobile Phase Composition (Salt Concentration, pH, Buffer Type)

The mobile phase composition significantly impacts the binding and elution of biomolecules from the this compound column. Heparin interacts with sample molecules through both affinity and cation exchange mechanisms, influenced by ionic strength and pH. uvison.com

Salt Concentration: Salt concentration is a primary parameter for controlling elution. Typically, binding occurs at lower salt concentrations, and elution is achieved by increasing the salt concentration, often using a linear or step gradient of salts like NaCl. nih.govsigmaaldrich.com The optimal salt concentration range for separation on this compound is generally less than 3 M. prep-hplc.com Higher salt concentrations weaken ionic interactions between the charged groups of the biomolecule and the sulfated groups of the heparin ligand. uvison.com

pH: The pH of the mobile phase affects the ionization state of both the biomolecule and the heparin ligand, thereby influencing their interaction. The recommended pH range for separation on this compound is typically between 5 and 10. prep-hplc.com Adjusting the pH within this range can alter the charge distribution on the biomolecule, affecting its binding strength to the heparin ligand.

Buffer Type: The choice of buffer is important for maintaining a stable pH and can also influence interactions with the stationary phase. Common buffers used with this compound include Tris-HCl and sodium acetate. prep-hplc.comnih.govsigmaaldrich.com The buffer type and concentration should be selected to ensure adequate buffering capacity at the desired pH and compatibility with the sample and detection method.

Impact of Flow Rate and Gradient Steepness on Resolution and Throughput

Flow rate and gradient steepness are critical for balancing resolution and analysis time (throughput).

Flow Rate: Flow rate affects the time molecules spend interacting with the stationary phase. Recommended flow rates for this compound columns (7.5 cm x 7.5 mm I.D.) are generally between 0.5 and 1.0 mL/min, with a range of less than 1.2 mL/min suggested. prep-hplc.comnih.govsigmaaldrich.com Higher flow rates can reduce analysis time, increasing throughput, but may lead to decreased resolution, particularly for molecules with slower binding kinetics. Conversely, lower flow rates can improve resolution but extend run times.

Gradient Steepness: The steepness of the salt gradient (change in salt concentration per unit volume or time) influences the separation of molecules with different binding affinities. A shallow gradient can provide better resolution by allowing more subtle differences in binding strength to be resolved, while a steeper gradient can shorten analysis time for faster elution of bound components. nih.gov Optimization of gradient steepness is often necessary to achieve the desired balance between resolution and throughput for a specific application.

Effects of Temperature on Separation Efficiency

Temperature can influence the thermodynamics and kinetics of binding interactions between biomolecules and the heparin ligand. While ambient temperature is often used nih.govkinesis-australia.com.au, controlling column temperature can further optimize separations. Changes in temperature can affect protein folding, mobile phase viscosity, and the strength of affinity interactions, potentially altering retention times and peak shapes. Some applications may benefit from operating at controlled temperatures, typically between 4°C and 60°C, for improved resolution or reproducibility. interchim.fr

Integration of this compound with High-Performance Liquid Chromatography (HPLC) Systems

This compound columns are designed for use with HPLC systems. nih.govsigmaaldrich.comtosohbioscience.commz-at.de Effective integration involves ensuring the HPLC system is properly configured for affinity chromatography and compatible with the mobile phases used. This includes using biocompatible materials for pumps, tubing, and detectors, especially when working with sensitive biomolecules. kinesis-australia.com.au The system should be capable of delivering accurate and reproducible gradients of salt or pH. nih.gov Minimizing extra-column volume through appropriate tubing diameters and detector cell volumes is important to preserve the resolution achieved by the column. kinesis-australia.com.au

Strategies for Column Maintenance and Regeneration in Research Settings

Proper maintenance and regeneration are essential for ensuring the longevity and performance of this compound columns.

Washing: Regular washing is necessary to remove non-specifically bound substances and prevent carryover between runs. Washing with the binding buffer or a slightly higher salt concentration than the binding conditions can help remove weakly bound contaminants.

Regeneration: Regeneration procedures are used to remove strongly bound molecules and restore the column to its initial state. Effective regeneration of this compound columns can be achieved by injecting 0.1-0.2 N NaOH several times. prep-hplc.comprep-hplc.com If this is insufficient, washing with 20-40% acetic acid several times may be effective. prep-hplc.comprep-hplc.com Following regeneration, the column should be re-equilibrated with the initial mobile phase.

Storage: When storing this compound columns for extended periods, it is recommended to replace the solvent with distilled water and store them at around 4°C. prep-hplc.com Avoiding storage in buffers containing halide salts is advised if the column hardware is stainless steel, to prevent corrosion. kinesis-australia.com.au

Guard Columns: The use of a guard column (e.g., this compound guard column) is highly recommended to protect the analytical column from particulate matter and strongly retained contaminants, extending the service life of the analytical column. prep-hplc.comkinesis-australia.com.ausigmaaldrich.com The guard column's inlet filter and packing may require more frequent replacement or regeneration than the analytical column. prep-hplc.com

Analytical and Preparative Scaling-Up Methodologies for this compound Applications

This compound columns are available in different sizes, facilitating both analytical and preparative scale applications. sigmaaldrich.com The stationary phase chemistry of TSKgel PW type analytical columns is consistent with that of Toyopearl® process scale resins, allowing for seamless scale-up from analytical method development to preparative purification. interchim.frmz-at.desigmaaldrich.comtosohbioscience.comhuji.ac.il

Scaling up from an analytical this compound column to a larger preparative column or bulk resin involves maintaining chromatographic selectivity while increasing capacity. This is typically achieved by keeping the linear flow rate (flow rate per column cross-sectional area) and the gradient profile (change in mobile phase composition per column volume) consistent between scales. interchim.frseparations.nl

For preparative applications, larger particle size Toyopearl AF-Heparin HC-650M resins, which share the same chemistry as this compound, are available in bulk quantities. interchim.frmz-at.detosohbioscience.comhuji.ac.il These larger particle sizes offer improved flow characteristics and are more suitable for packing larger columns required for preparative chromatography. interchim.frmz-at.dehuji.ac.il Scaling up allows for processing larger sample volumes and obtaining greater quantities of purified biomolecules while maintaining the separation achieved at the analytical scale. sigmaaldrich.comresearchgate.net

Here is a table summarizing typical operating conditions for a this compound column based on the provided information:

ParameterTypical Range / ValueNotesSource(s)
Particle Size10 µmFor analytical columns uvison.comtosohbioscience.comprep-hplc.com
Pore Size~100 nm (1000 Å) tosohbioscience.comprep-hplc.comprep-hplc.com
Column Size (Analytical)7.5 cm x 7.5 mm I.D.Common analytical dimension prep-hplc.comsigmaaldrich.comkinesis-australia.com.au
pH Range (Separation)5 - 10 prep-hplc.comprep-hplc.com
Salt Concentration Range< 3 MFor separation/elution prep-hplc.com
Recommended Flow Rate0.5 - 1.0 mL/minFor 7.5 cm x 7.5 mm I.D. column prep-hplc.comprep-hplc.com
Flow Rate Range< 1.2 mL/minFor 7.5 cm x 7.5 mm I.D. column prep-hplc.comprep-hplc.com
Regeneration Solution0.1-0.2 N NaOH, 20-40% Acetic AcidUsed for washing/regeneration prep-hplc.comprep-hplc.com
Storage ConditionsDistilled water, ~4°CFor storage longer than several days prep-hplc.com

Note: Specific optimal conditions may vary depending on the biomolecule being purified and the specific application.

Applications of Tskgel Heparin 5pw in Biomolecular Research and Purification

Purification and Characterization of Proteins and Peptides

The affinity of TSKgel Heparin-5PW for heparin-binding proteins and peptides makes it a crucial tool in their purification and characterization. tosohbioscience.comsigmaaldrich.commstechno.co.jp The separation is primarily based on the interaction between the immobilized heparin ligand and specific binding sites on the target proteins. tosohbioscience.com

Blood Coagulation Factors and Related Proteins (e.g., Antithrombin III, Factor VII, Factor IX)

This compound is frequently used for the purification of blood coagulation factors and related proteins that bind to heparin. tosohbioscience.comsigmaaldrich.comcytivalifesciences.com A key example is Antithrombin III, a major inhibitor of blood coagulation, which has a high affinity for heparin. wikipedia.org The adsorption capacity of this compound for Antithrombin III is reported to be greater than 1.8 g/L resin. kinesis-australia.com.au This high capacity allows for efficient capture and purification of Antithrombin III from plasma or recombinant sources. Other coagulation factors, such as Factor VII and Factor IX, which are also known to interact with heparin, can be purified using this stationary phase. tosohbioscience.com

Growth Factors and Cytokines

Growth factors and cytokines, many of which possess heparin-binding domains, can be effectively purified using this compound. tosohbioscience.comsigmaaldrich.commstechno.co.jp These proteins play critical roles in cell growth, differentiation, and immune responses, and their purification is essential for studying their biological activities and developing therapeutic applications. The high binding capacity of heparin resins for growth factors and nucleic acid binding proteins is a notable feature. mstechno.co.jp

Enzymes (e.g., RNA Polymerases, Lipases, Endoglycosidase, Hyaluronidase, Phospholipase C Isozymes, Lysozyme, Methyltransferases)

A diverse range of enzymes that exhibit affinity for heparin can be purified using this compound. This includes enzymes involved in nucleic acid metabolism like RNA polymerases, lipid metabolism such as lipases, and enzymes that modify carbohydrates like endoglycosidase and hyaluronidase. tosohbioscience.comsigmaaldrich.commstechno.co.jpcytivalifesciences.com Phospholipase C isozymes, Lysozyme, and various methyltransferases have also been shown to bind to heparin and can be purified using this affinity resin. tosohbioscience.comsigmaaldrich.com For instance, heparin is a commonly used inhibitor against T7 RNA polymerase and other RNA polymerases, indicating a strong interaction that can be exploited for purification. researchgate.net Bile salt-stimulated lipase (B570770) has been purified using this compound. sigmaaldrich.com

An example of lipase purification using this compound is illustrated by the following parameters:

ColumnMobile Phase AMobile Phase BFlow RateDetectionSample
TSKgel Heparin 5PW20mM Tris, pH 7.520mM Tris, 1.0M NaCl, pH 7.51mL/minUV, 280nmHuman milk whey

This demonstrates the use of a salt gradient to elute the bound enzyme. sigmaaldrich.com

Antibodies and Immunoglobulins (e.g., IVIG, monoclonal antibodies)

While Protein A and Protein G resins are more commonly used for general antibody purification, this compound can be applied to the purification of certain antibodies and immunoglobulins that display heparin binding characteristics. cytivalifesciences.com Intravenous Immunoglobulin (IVIG), a pooled product containing polyclonal IgG antibodies, and specific monoclonal antibodies may interact with heparin, allowing for their purification or the removal of heparin-binding impurities using this stationary phase. drugbank.comresearchgate.netresearchgate.net

Glycoproteins and Glycoconjugates

Glycoproteins and glycoconjugates that contain heparin-binding motifs or structures can be purified using this compound. tosohbioscience.comsigmaaldrich.com The interaction can occur through the protein portion of the molecule or the glycan chains, depending on their composition and structure. This application is valuable in the study of glycosylation and the function of these complex molecules.

Isolation and Analysis of Nucleic Acids and Nucleic Acid-Binding Proteins

This compound is also effective for the isolation and analysis of nucleic acids and proteins that bind to them. tosohbioscience.comsigmaaldrich.comkinesis-australia.com.aumstechno.co.jpcytivalifesciences.com This includes DNA fragments, nucleic acids, oligo DNA, siRNA, and various nucleic acid-binding proteins such as transcription factors, DNA and RNA polymerases, and protein synthesis factors. kinesis-australia.com.aumstechno.co.jpcytivalifesciences.com The affinity for nucleic acid-binding proteins is particularly strong, making this compound a useful tool in molecular biology research. mstechno.co.jp

Separation and Purification of Viruses and Viral Components

Heparin affinity chromatography, including the use of this compound, is employed in the purification of viruses and their components. Viruses often interact with heparin sulfate (B86663) proteoglycans on the surface of host cells, and this interaction can be exploited for purification purposes using immobilized heparin guidetopharmacology.orgnih.govresearchgate.net. The highly negatively charged nature of heparin allows it to bind to positively charged regions on viral proteins, such as viral attachment proteins nih.govresearchgate.net.

While specific detailed research findings solely focused on this compound for viral purification were not extensively detailed in the provided search results, the principle of using heparin affinity chromatography for this purpose is established google.com. The this compound column, with its rigid polymer matrix and immobilized heparin, provides a suitable platform for capturing and eluting viruses or viral components based on their heparin-binding characteristics uvison.comsigmaaldrich.com. The purification process typically involves loading a sample containing the virus or viral components onto the column under low salt conditions, allowing binding to occur, followed by elution using a salt gradient to differentiate molecules based on their binding strength nih.govplos.org. This method can be integrated into multi-step purification schemes for achieving high purity of viral particles or specific viral proteins google.com.

Fractionation and Structural Analysis of Polysaccharides and Glycosaminoglycans (e.g., Heparan Sulfate Oligosaccharides)

This compound is utilized for the fractionation and analysis of polysaccharides and glycosaminoglycans (GAGs), particularly heparan sulfate oligosaccharides researchgate.net. Heparan sulfate (HS) is a highly sulfated linear polysaccharide structurally similar to heparin, and both interact with a wide range of proteins researchgate.netnih.gov. The heterogeneity of sulfation patterns and chain lengths in HS and other GAGs leads to diverse binding affinities for heparin researchgate.net.

This compound columns can separate different GAG chains or oligosaccharides based on their charge density and specific binding sites for heparin researchgate.net. This is particularly useful for the structural analysis of HS oligosaccharides, where precise fractionation is necessary to study the relationship between structure and biological function researchgate.net. Studies have employed this compound for the separation of heparin-derived oligosaccharides, highlighting its capability in resolving complex mixtures of sulfated polysaccharides researchgate.net.

An example of the application involves the fractionation of heparin or heparan sulfate oligosaccharides based on their binding to the immobilized heparin. While specific elution data for heparan sulfate oligosaccharides on this compound was not explicitly provided in a table format within the search results, the literature indicates its use in such separations researchgate.net. The separation is typically achieved through gradient elution with increasing salt concentrations, where oligosaccharides with higher charge density or specific binding motifs for heparin are retained longer on the column researchgate.net.

Investigation of Ligand-Receptor Interactions and Functional Assays Employing this compound

This compound plays a role in investigating ligand-receptor interactions where one of the binding partners is a heparin-binding protein or where heparin/heparan sulfate is involved in the interaction. Many proteins, including growth factors, enzymes, and extracellular matrix proteins, bind to heparin and heparan sulfate uvison.comresearchgate.net. These interactions are crucial for various biological processes.

This compound affinity chromatography can be used to assess the binding of proteins or other ligands to immobilized heparin, providing insights into the strength and specificity of these interactions nih.govplos.orgnih.govnih.gov. By applying a sample containing a potential heparin-binding ligand to the column and eluting with a salt gradient, the concentration of salt required to elute the ligand can indicate its affinity for heparin nih.govplos.orgnih.gov.

Research has utilized this compound to analyze the binding of proteins like neurocan (B1175180) and its fragments to heparin nih.gov. In one study, different fragments of neurocan showed varying elution profiles on a this compound column, indicating differential binding affinities to heparin nih.gov. The N-terminal fragment of neurocan was eluted at a lower NaCl concentration (0.41 M) compared to the whole neurocan and its C-terminal fragment (0.45 M NaCl), suggesting weaker binding of the N-terminal portion to heparin nih.gov.

Here is a representation of this data:

Neurocan SpeciesElution NaCl Concentration (M)
N-terminal fragment0.41
Whole Neurocan0.45
C-terminal fragment0.45

This compound is also used in functional assays, particularly in the context of assessing the potential pharmacokinetic properties of therapeutic proteins like antibodies nih.govplos.orgnih.gov. Heparin affinity chromatography can serve as an in vitro predictor for antibody clearance rates, as excessive binding to negatively charged glycocalyx components (like heparan sulfate) on endothelial cells can lead to increased pinocytotic uptake and degradation nih.govplos.orgnih.gov. The retention time of antibodies on a this compound column can correlate with their unspecific cell-surface interaction, providing a valuable tool in the development of therapeutic antibodies nih.govplos.orgnih.gov.

A chromatographic method for heparin affinity chromatography using this compound involves equilibrating the column with a low salt buffer and applying a salt gradient for elution nih.govplos.orgnih.gov. For instance, a method described involves using a 5 x 50 mm this compound column equilibrated with a buffer (e.g., 50 mM Tris pH 7.4 or 20 mM histidine, pH 5.5) and eluting with a linear gradient of NaCl (e.g., 0-55% of a buffer containing 1 M NaCl) nih.govplos.orgnih.gov.

ParameterValue
ColumnThis compound, 5 x 50 mm nih.govplos.orgnih.gov
Equilibration Buffer50 mM Tris pH 7.4 or 20 mM histidine, pH 5.5 nih.govplos.orgnih.gov
ElutionLinear gradient of NaCl nih.govplos.orgnih.gov
Flow Rate0.8 mL/min nih.govplos.orgnih.gov

This application highlights the utility of this compound not just for purification but also as a predictive tool in the functional assessment of biomolecules.

Emerging Research Directions and Future Prospects for Tskgel Heparin 5pw

Development of Novel Ligand-Analyte Systems and Applications for TSKgel Heparin-5PW

While traditionally used for the purification of naturally occurring heparin-binding proteins, a significant emerging direction for this compound is its application in the purification of engineered and novel biomolecules. Research is increasingly focused on leveraging the specific interaction between heparin and newly identified or engineered heparin-binding domains.

One promising area is the purification of recombinant proteins fused with a heparin-binding affinity tag. This approach allows for a one-step affinity purification of a target protein that does not naturally bind to heparin, using a simple sodium chloride step gradient for elution. nih.gov This strategy simplifies downstream processing, potentially reducing costs and improving yields for a wide range of therapeutic proteins. nih.gov

Furthermore, the exploration of novel therapeutic modalities, such as certain viral vectors and protein-based nanoparticles, may present new opportunities for the application of this compound. The surface characteristics of these complex biologics can be engineered to incorporate heparin-binding moieties, enabling their efficient capture and purification.

The established applications of this compound continue to expand as our understanding of the biological roles of heparin-binding proteins grows. Key application areas include:

Blood Coagulation Factors: Purification of proteins such as antithrombin III, Factor VII, and Factor IX. tosohbioscience.com

Growth Factors: Isolation of various growth factors that play crucial roles in cell signaling and therapeutic applications. tosohbioscience.comuvison.comuvison.com

Nucleic Acid-Binding Proteins: Separation of DNA and RNA polymerases and other proteins involved in genetic processes. tosohbioscience.comuvison.comuvison.com

Other Proteins: Purification of a diverse range of other proteins including lipases, glycoproteins, endoglycosidases, and hyaluronidases. tosohbioscience.comuvison.comuvison.com

A key characteristic of this compound is its dual-mode separation capability. The immobilized heparin ligand contains O-sulfate and N-sulfate groups, which impart a cation-exchange character to the resin, with an elution strength similar to the TSKgel SP-5PW strong cation-exchange column. tosohbioscience.comuvison.com This allows for a unique selectivity based on both specific affinity and ionic interactions.

Analyte ClassSpecific ExamplesInteraction Principle
Blood Coagulation FactorsAntithrombin III, Factor VII, Factor IXSpecific Affinity Binding
Growth FactorsFibroblast Growth Factors (FGFs), etc.Specific Affinity Binding
Nucleic Acid-Binding ProteinsDNA/RNA PolymerasesElectrostatic and Specific Affinity
Engineered ProteinsProteins with Heparin-Binding TagsSpecific Affinity Binding
AntibodiesMonoclonal Antibodies (for clearance prediction)Electrostatic Interaction

Integration with Hybrid Chromatographic Modalities and Multi-Dimensional Separation Techniques

To address the increasing complexity of biological samples, there is a growing trend towards the use of multi-dimensional liquid chromatography (2D-LC), which offers significantly enhanced peak capacity and resolution compared to one-dimensional LC. nih.govchromatographyonline.com this compound is well-suited for integration into 2D-LC workflows, particularly as a first-dimension separation step due to its unique selectivity.

In a typical 2D-LC setup, fractions from the first-dimension separation are transferred to a second column with an orthogonal separation mechanism, such as reversed-phase liquid chromatography (RPLC). chromatographyonline.com By combining the affinity/ion-exchange separation of this compound in the first dimension with the hydrophobicity-based separation of RPLC in the second, a much more comprehensive analysis of complex protein mixtures can be achieved. nih.gov This is particularly valuable for in-depth characterization of biotherapeutics and for proteomic studies. nih.govchromatographyonline.com

The development of advanced 2D-LC systems, including those with heart-cutting and comprehensive modes, provides a powerful platform for the analysis of complex samples. nih.govresearchgate.net The integration of this compound into these systems can enable the targeted analysis of heparin-binding proteins and their variants within a complex biological matrix.

Another area of interest is the use of this compound in combination with other affinity chromatography steps. For example, in the purification of a specific monoclonal antibody, a Protein A affinity step might be followed by a heparin chromatography step to remove specific impurities or to study antibody clearance rates in vitro. researchgate.netnih.gov

Advanced Analytical Characterization Techniques Coupled with this compound Separations (e.g., SDS-PAGE, Immunoblotting, SEC, MALDI-TOF)

Fractions collected from this compound separations are frequently subjected to further characterization using a variety of advanced analytical techniques to confirm purity, identity, and integrity of the target protein.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a routine technique used to assess the purity and molecular weight of the protein fractions.

Immunoblotting (Western Blotting): This technique is used to specifically identify the protein of interest in the collected fractions using antibodies.

Size-Exclusion Chromatography (SEC): SEC is often used downstream of this compound to separate monomers from aggregates and to determine the native molecular weight of the purified protein. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This powerful technique is used for the accurate mass determination of the purified protein and for protein identification through peptide mass fingerprinting. researchgate.netprottech.comnih.gov In a typical workflow, the protein band of interest is excised from an SDS-PAGE gel, digested with trypsin, and the resulting peptides are analyzed by MALDI-TOF MS. researchgate.netnih.gov The resulting peptide mass fingerprint is then used to search protein databases for identification. researchgate.netprottech.comnih.gov

The online coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for protein characterization. While direct coupling of this compound with MS can be challenging due to the high salt concentrations used for elution, offline analysis of collected fractions by MALDI-TOF MS is a common and effective approach. prottech.com

TechniquePurposeInformation Obtained
SDS-PAGEPurity AssessmentMolecular weight, presence of impurities
ImmunoblottingProtein IdentificationConfirmation of protein identity
SECAggregation AnalysisQuantification of monomers, dimers, and higher-order aggregates
MALDI-TOF MSProtein Identification and Mass DeterminationAccurate molecular weight, peptide mass fingerprint for identification

Expanding Utility in High-Throughput Screening and Automated Analytical Platforms

The demand for faster development of biotherapeutics has led to the adoption of high-throughput screening (HTS) and automated platforms in process development. This compound, with its robust nature and compatibility with standard HPLC and FPLC systems, is well-positioned for integration into these automated workflows.

For instance, automated systems can be used to rapidly screen a large number of conditions for the binding and elution of a target protein on this compound. This can include screening different buffer compositions, pH levels, and salt gradients to quickly identify the optimal purification conditions.

Furthermore, the analytical-scale this compound columns can be used in automated systems for rapid at-line or online monitoring of heparin-binding proteins during cell culture or fermentation processes. This provides real-time data on product titer and quality, enabling better process control and optimization. The fast analysis times achievable with columns like the TSKgel Protein A-5PW, often under two minutes, demonstrate the potential for high-throughput analysis that could be mirrored with this compound in specific applications. tosohbioscience.comtosohbioscience.com

Role of this compound in Bioprocess Optimization for Research and Scale-Up

This compound plays a crucial role in the optimization of bioprocesses, from early-stage research to large-scale manufacturing. The analytical columns are invaluable for method development and optimization at the laboratory scale. The data generated using these columns can then be used to scale up the purification process to preparative and production scales.

A key advantage of the TSKgel platform is the availability of corresponding Toyopearl preparative resins. This allows for a seamless transition from analytical-scale method development on this compound to large-scale purification using a Toyopearl heparin resin, ensuring consistent performance and selectivity. The ability to directly scale up a method developed at the analytical level saves significant time and resources in process development. phenomenex.com

In the context of bioprocess optimization, this compound can be used to:

Develop and optimize the capture step for heparin-binding proteins.

Serve as a polishing step to remove specific impurities.

Assess the impact of upstream process changes on the characteristics of the target protein.

Provide in-process control data to ensure consistent product quality.

The robust and scalable nature of this compound makes it a valuable tool for the entire lifecycle of a biopharmaceutical product, from initial research and development to commercial manufacturing.

Q & A

Q. What is the separation mechanism of TSKgel Heparin-5PW in affinity chromatography?

The column leverages heparin's dual interaction modes: (1) ionic interactions via sulfated glycosaminoglycan chains, which bind cationic regions of proteins, and (2) specific affinity for biomolecules like antithrombin-III (AT-III) through conformational recognition. This allows selective retention of heparin-binding proteins such as coagulation factors and enzymes .

Q. What are the typical applications of this compound in protein purification?

The column is widely used for separating coagulation factors (e.g., Factor VIII, IX), enzymes (lipases, collagenases), glycoproteins, and AT-III from plasma. It is also effective in analyzing heparin-binding domains in recombinant proteins or antibodies .

Q. What are the key specifications of this compound columns?

The columns use 10 µm porous hydrophilic polymer beads with heparin ligands. Available dimensions include 5 mm × 5 cm (glass) and 7.5 mm × 7.5 cm (stainless steel). Operational pH stability ranges from 2 to 9, and the resin excludes proteins >10,000 kDa .

Q. How should researchers prepare samples for optimal binding to this compound?

Samples should be pre-equilibrated in low-ionic-strength buffers (e.g., 20 mM HEPES, pH 7.4) to enhance heparin-protein interactions. Particulate removal via centrifugation or filtration is critical to prevent column clogging .

Advanced Research Questions

Q. How can elution conditions be optimized for novel heparin-binding proteins?

Use a linear NaCl gradient (0–0.45 M over 23 minutes) in pH-stable buffers (e.g., HEPES, pH 7.4). Adjust flow rates (0.5–1.0 mL/min) to balance resolution and run time. For tightly bound proteins, step gradients with higher salt concentrations (up to 1.5 M NaCl) may be required .

Q. How to resolve discrepancies in elution profiles between studies using this compound?

Inconsistent results often arise from differences in sample matrices (e.g., plasma vs. recombinant proteins) or buffer composition. Validate protocols using standardized controls (e.g., purified AT-III) and document buffer ionic strength, pH, and gradient slope to ensure reproducibility .

Q. What experimental strategies mitigate nonspecific binding in heparin affinity chromatography?

Pre-clearing samples with ion-exchange chromatography reduces contaminants. Adding mild detergents (e.g., 0.1% Tween-20) or competitive eluents (e.g., dextran sulfate) minimizes nonspecific interactions. For complex matrices, tandem purification with size-exclusion chromatography improves specificity .

Q. How to validate the functional integrity of this compound columns after prolonged use?

Monitor binding capacity using standardized proteins (e.g., AT-III or Factor Xa) and compare retention times/resolution to baseline data. Perform periodic cleaning-in-place (CIP) with 0.5 M NaOH followed by re-equilibration to remove adsorbed impurities. Track pressure changes to detect resin degradation .

Q. What analytical methods complement heparin affinity chromatography for characterizing purified proteins?

Pair with SDS-PAGE for purity assessment, circular dichroism for structural analysis, and surface plasmon resonance (SPR) to quantify heparin-binding kinetics. For glycoproteins, use enzymatic digestion followed by mass spectrometry to map heparin-interaction domains .

Q. How to design a CaptureSMB workflow using this compound for high-throughput purification?

In CaptureSMB (simulated moving bed) mode, optimize column switching intervals and buffer gradients to maximize resin utilization. For AT-III purification, this method increased resin capacity by 45% and reduced buffer consumption by 29% compared to batch processes. Validate using real-time analytics like UV absorbance at 280 nm .

Methodological Notes

  • Contradiction Handling : When comparing studies, account for variations in heparin-ligand density (batch-dependent) and operational scales (analytical vs. preparative).
  • Data Reproducibility : Document buffer preparation details (e.g., salt purity, pH calibration) and column lot numbers to trace performance variations .
  • Ethical Reporting : Disclose any modifications to manufacturer protocols (e.g., extended gradient times) to ensure transparency in peer-reviewed publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.